molecular formula C8H14OS2 B594440 6,10-Dithiaspiro[4.5]decane,6-oxide(9CI) CAS No. 133384-43-7

6,10-Dithiaspiro[4.5]decane,6-oxide(9CI)

Cat. No.: B594440
CAS No.: 133384-43-7
M. Wt: 190.319
InChI Key: ORPZCPJFKDXWOH-UHFFFAOYSA-N
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Description

6,10-Dithiaspiro[4.5]decane,6-oxide(9CI) is a spirocyclic compound characterized by a sulfur-containing bicyclic framework. Spiro compounds like this are of interest in medicinal and agrochemical research due to their conformational rigidity, which can enhance binding specificity and metabolic stability.

Properties

CAS No.

133384-43-7

Molecular Formula

C8H14OS2

Molecular Weight

190.319

IUPAC Name

6,10$l^{4}

InChI

InChI=1S/C8H14OS2/c9-11-7-3-6-10-8(11)4-1-2-5-8/h1-7H2

InChI Key

ORPZCPJFKDXWOH-UHFFFAOYSA-N

SMILES

C1CCC2(C1)SCCCS2=O

Synonyms

6,10-Dithiaspiro[4.5]decane,6-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

6-Thia-2,3-diazaspiro[4.5]decane (9CI)
  • Structure : Replaces one sulfur atom with nitrogen (diazaspiro) and retains one sulfur (thia).
  • Molecular Formula : C₇H₁₄N₂S (vs. C₈H₁₄S₂O for the target compound).
  • The absence of an oxide group reduces polarity compared to the target compound.
  • Applications: Not explicitly stated, but diazaspiro compounds are often explored in drug discovery for kinase inhibition or as peptidomimetics .
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
  • Structure : Contains oxygen (oxa) and nitrogen (aza) heteroatoms, with a dichloroacetyl substituent.
  • Molecular Formula: C₁₀H₁₅Cl₂NO₂.
  • Key Differences : The dichloroacetyl group introduces electronegative chlorine atoms, enhancing stability and agrochemical activity. Used as a safener to protect crops from herbicide toxicity, contrasting with the unsubstituted dithiaspiro oxide’s undefined applications .
1,4-Dithiaspiro[4.5]decane
  • Structure : Shares the dithiaspiro core but lacks the oxide group.
  • The oxide group in the target compound may alter toxicity or reactivity .

Functional Group and Substituent Comparisons

Oxide vs. Hydroxyl Groups
  • 6,10-Dithiaspiro[4.5]decan-2-ol : Features a hydroxyl (-OH) group instead of an oxide (-O-).
  • The oxide group in the target compound may offer better oxidative stability .
Halogenated Derivatives
  • 8,8-Difluoro-2-azaspiro[4.5]decan-3-one : Incorporates fluorine atoms, which enhance metabolic stability and bioavailability in pharmaceuticals. The target compound’s lack of halogens suggests different reactivity or applications .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
6,10-Dithiaspiro[4.5]decane,6-oxide(9CI) C₈H₁₄S₂O 206.33 g/mol Dithia, oxide Research (potential agrochemical/pharma)
6-Thia-2,3-diazaspiro[4.5]decane (9CI) C₇H₁₄N₂S 170.27 g/mol Thia, diaza Drug discovery
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane C₁₀H₁₅Cl₂NO₂ 264.14 g/mol Oxa, aza, dichloro Safener (agrochemical)
1,4-Dithiaspiro[4.5]decane C₈H₁₄S₂ 190.33 g/mol Dithia Industrial research

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